molecular formula C22H20N2O3S B2797322 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide CAS No. 361160-18-1

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide

Cat. No. B2797322
CAS RN: 361160-18-1
M. Wt: 392.47
InChI Key: UZYSMLVMHFKEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide” is a chemical compound with a molecular formula of C25H21N3O2S . It has an average mass of 427.518 Da and a mono-isotopic mass of 427.135437 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.286±0.06 g/cm3 (Predicted) . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the sources I found.

Scientific Research Applications

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, which share a phenolic structure similar to part of the compound of interest, are widely used as preservatives and have been studied for their environmental impact. Despite treatments that remove them from wastewater, parabens persist at low concentrations in effluents and surface waters, reflecting their widespread use and continuous introduction into the environment. Their biodegradability and interaction with chlorine, forming halogenated by-products, have been noted. Further studies on their persistence and toxicity are needed (Haman et al., 2015).

Advances in Three-Component Cyclocondensation for Tetrahydrobenzo[b]pyrans Synthesis

Tetrahydrobenzo[b]pyrans, structurally related to the query compound, are significant in medicinal chemistry. Research focusing on the synthesis of these molecules using organocatalysts highlights the importance of developing new strategies for constructing such compounds, which are crucial in drug development and organic chemistry (Kiyani, 2018).

Review of Biological Properties and Toxicity of Usnic Acid

Usnic acid, another compound with a complex structure, has been explored for its potential as an anti-inflammatory, analgesic, antioxidant, and antimicrobial agent. Although not structurally similar to the compound , the methodologies used to study its biological properties and toxicity could be applicable to the research on N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide (Araújo et al., 2015).

Neurobiology of Mood, Anxiety, and Emotions

Studies on antidepressants like tianeptine, with structural similarities to tricyclic compounds, offer insights into the neurobiological effects of complex molecules on emotional learning and neuronal excitability. Such research may provide a framework for understanding how compounds with intricate structures influence neurological functions (McEwen & Olié, 2005).

Polyphenols and Their Benefits

Research on polyphenols, a diverse group of phytochemicals, has shown significant health benefits, including antioxidant and anti-inflammatory effects. While not directly related, the study of polyphenols’ biological activities and mechanisms may offer valuable insights for researching the effects of other complex organic compounds on human health (Rasouli et al., 2017).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-22(2)12-17-19(18(25)13-22)28-21(23-17)24-20(26)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYSMLVMHFKEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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